5-Methoxy-2-methylbenzothiazole

Overview

Description

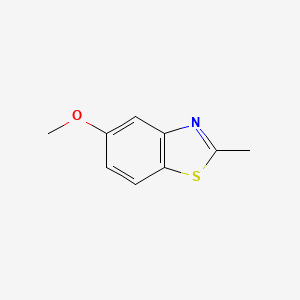

5-Methoxy-2-methylbenzothiazole (CAS: 2941-69-7) is a heterocyclic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It features a benzothiazole core substituted with a methoxy group at position 5 and a methyl group at position 2. This compound is a key intermediate in organic synthesis, particularly in the preparation of cyanine dyes and kinase inhibitors. For instance, it serves as a precursor in the synthesis of CH3O-TO and CH3O-TO-CF3, cyanine dyes used in fluorescence applications .

Preparation Methods

Preparation via Cyclization of 2-Aminothiophenol Derivatives with Acetic Anhydride

One of the most industrially relevant and efficient methods for preparing 2-methylbenzothiazole derivatives, including 5-methoxy substituted analogs, involves the cyclization of 2-aminothiophenol halides with acetic anhydride in glacial acetic acid.

Process Overview:

- Reactants: 2-Aminothiophenol halide (with substituents such as methoxy, chloro, or bromo groups), acetic anhydride, and glacial acetic acid as solvent.

- Conditions: Heating the mixture at 110–150°C for 0.5–2 hours.

- Workup: After reaction completion, the mixture is cooled to 0–5°C, and aqueous sodium hydroxide (2–10% mass concentration) is added dropwise to adjust the pH to neutral (~7.0).

- Extraction: The product is extracted using organic solvents such as methylene dichloride, benzene, ether, or hexane.

- Isolation: Organic solvents are removed by distillation, yielding the 2-methylbenzothiazole derivative with high purity (around 99.5%) and excellent yields (90–92%).

Advantages:

- No catalyst is required, simplifying operation and reducing cost.

- Short reaction time and high efficiency suitable for industrial scale.

- Reusable organic solvents minimize environmental impact.

- Low energy consumption.

Representative Data from Patent CN103232407B:

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 110–150°C | Reaction temperature |

| Reaction time | 0.5–2.0 hours | Duration of cyclization |

| Sodium hydroxide concentration | 2–10% (mass) | For pH adjustment |

| pH after neutralization | 7.0 ± 0.5 | Neutralization endpoint |

| Organic solvents for extraction | Methylene dichloride, benzene, ether, hexane | Solvent choice for extraction |

| Product purity | ~99.5% | High purity product |

| Yield | 90–92% | High efficiency |

Example (Embodiment for 5-Methoxy Derivative):

Although the patent examples focus on halogenated derivatives, the methodology applies similarly to methoxy-substituted 2-aminothiophenols, enabling the synthesis of 5-methoxy-2-methylbenzothiazole by replacing halogenated aminothiophenols with 5-methoxy-2-aminothiophenol under analogous conditions.

One-Pot Synthesis from Bis(2-nitrophenyl) Disulfides Using Reducing Agents

An alternative preparation method reported involves the reduction and cyclization of bis(2-nitrophenyl) disulfides in acidic media using sodium dithionite or sodium sulfite as reducing agents.

Process Summary:

- Starting Material: 1,2-bis(4-methoxy-2-nitrophenyl) disulfide.

- Solvent: Acetic acid or formic acid.

- Reducing Agent: Sodium dithionite or sodium sulfite added portionwise under vigorous stirring.

- Conditions: Reaction mixture heated to boiling point and maintained for 16 hours.

- Workup: Cooling, addition of water, extraction with organic solvents (e.g., chloroform), and solvent removal.

- Product: this compound obtained as a pale yellow oil with yields around 78%.

Key Features:

- One-pot synthesis combining reduction and cyclization.

- Avoids isolation of intermediate aminothiophenols.

- Suitable for large-scale synthesis with good yields.

Representative Data:

| Parameter | Value/Condition | Notes |

|---|---|---|

| Disulfide amount | ~0.54 mol | Starting material |

| Solvent volume | ~1500 mL acetic acid | Reaction medium |

| Reducing agent amount | ~4.35 mol sodium dithionite | Added portionwise |

| Reaction time | 16 hours | Prolonged heating |

| Temperature | Boiling point of solvent (~118°C for acetic acid) | Reaction temperature |

| Yield | ~78% | Isolated product |

This method is described in detail in a recent practical synthesis report and is valuable for producing 5-methoxy substituted benzothiazoles.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|

| Cyclization of 2-aminothiophenol + Acetic anhydride | Heating in glacial acetic acid, neutralization, extraction | 110–150°C, 0.5–2 h, pH 7 neutralization | 90–92 | ~99.5 | Catalyst-free, industrial scale, reusable solvents |

| One-pot reduction of bis(2-nitrophenyl) disulfides | Reduction with sodium dithionite, cyclization | Boiling acetic acid, 16 h | ~78 | Not specified | One-pot, avoids intermediate isolation |

| N-Alkylation and carbamoylation of commercial this compound | N-alkylation, acylation, demethylation, carbamoylation | Room temp to moderate heating, various solvents | 31–96 (step-dependent) | High (chromatography purified) | Versatile for derivative synthesis |

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties

5-Methoxy-2-methylbenzothiazole has been extensively studied for its anticancer activities. Research indicates that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines. For instance, a study demonstrated that modifications to the benzothiazole core led to compounds with improved selectivity and potency against specific cancer types, including breast and lung cancers .

Alzheimer's Disease Research

In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), this compound has been utilized in the synthesis of multitarget ligands that inhibit key enzymes involved in AD pathology. A recent study highlighted its role in developing rivastigmine-INDY hybrids, which showed promising inhibitory activity against butyrylcholinesterase and dual inhibition of kinases involved in AD progression . The structure-activity relationship (SAR) studies indicated that specific modifications could enhance brain permeability and therapeutic efficacy .

Agrochemical Formulations

The compound serves as a crucial intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its application in agrochemical formulations aims to improve crop yields while minimizing environmental impact. The unique properties of this compound allow for the development of more effective and environmentally friendly agricultural chemicals .

Material Science

In material science, this compound is incorporated into polymers to enhance thermal stability and resistance to degradation. This makes it valuable for applications in coatings and plastics, where durability is essential. The compound's ability to improve the mechanical properties of materials has been documented in various studies .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in the detection and quantification of various substances. Its use is crucial for quality control processes in manufacturing settings, ensuring compliance with safety and regulatory standards .

Data Table: Applications Overview

Case Studies

- Anticancer Activity Study : A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, suggesting potential for further drug development .

- Alzheimer's Disease Multitarget Approach : Research focused on developing hybrid compounds combining elements from rivastigmine with benzothiazole derivatives demonstrated notable inhibition of cholinesterases and kinases associated with AD. This approach highlights the potential for creating effective multitarget therapies that address the multifactorial nature of neurodegenerative diseases .

- Agrochemical Development : The integration of this compound into pesticide formulations was shown to improve efficacy against specific pests while reducing environmental toxicity profiles, aligning with sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Functional Group Variations

The biological and chemical properties of benzothiazoles are highly sensitive to substituent modifications. Below is a comparison with structurally related compounds:

Key Observations :

- Electron-withdrawing vs. donating groups : The methoxy group (-OCH₃) in this compound is electron-donating, enhancing resonance stabilization, whereas chloro (-Cl) and bromo (-Br) substituents are electron-withdrawing, altering reactivity in electrophilic substitutions .

Key Observations :

- Microwave synthesis improves reaction speed and yield for this compound compared to traditional reflux methods .

- Substituent steric effects (e.g., bulky benzyl groups) reduce yields in benzimidazole derivatives .

Physical Properties and Commercial Availability

Key Observations :

Biological Activity

5-Methoxy-2-methylbenzothiazole is an organic compound with the molecular formula and a molecular weight of 179.24 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-aminothiophenol with acetic anhydride in the presence of glacial acetic acid. This method allows for the efficient production of the compound, which can then be further modified to explore its biological activities.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Can form sulfoxides and sulfones.

- Reduction : Converts to its corresponding amine.

- Substitution : Electrophilic substitution can occur at the benzothiazole ring, leading to various derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In studies, derivatives of this compound were tested against Gram-positive cocci, Gram-negative rods, and yeasts, showing promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Candida albicans | Weak Inhibition |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes, which are critical pathways in drug metabolism and cancer progression .

The mechanism of action involves interaction with specific molecular targets. The inhibition of certain enzymes leads to reduced cell proliferation and increased apoptosis in cancer cells. This makes this compound a candidate for further research as a therapeutic agent against various cancers .

Study on Alzheimer's Disease

A recent study explored the use of this compound derivatives as potential multitarget ligands against Alzheimer's disease. The research focused on their inhibitory effects on butyrylcholinesterase (BuChE) and dual inhibition of acetylcholinesterase (AChE). The findings indicated that these compounds could restore cholinergic balance in patients suffering from Alzheimer's disease by effectively inhibiting these enzymes .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other benzothiazole derivatives such as 6-Methoxy-2-methylbenzothiazole and 5-Chloro-2-methylbenzothiazole. The presence of the methoxy group at the 5-position significantly influenced both chemical reactivity and biological activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-2-methylbenzothiazole, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves N-methylation of precursor molecules under controlled conditions. For example, this compound can be synthesized via methylation of a benzothiazole intermediate using reagents like iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Reaction optimization includes solvent selection (e.g., methanol or DMF), temperature control (60–80°C), and catalyst use (e.g., phase-transfer catalysts). Purity is confirmed via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- FTIR : To identify functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹, benzothiazole ring vibrations).

- NMR (¹H/¹³C) : For structural elucidation (e.g., methoxy proton singlet at ~3.8 ppm, aromatic protons in the benzothiazole ring).

- Elemental Analysis (CHNS) : To verify stoichiometry (e.g., C₉H₉NOS: C 61.69%, H 5.18%, N 7.99%).

- Melting Point and TLC : For purity assessment .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or binding interactions of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09 with B3LYP/PBE0 functionals) model electronic properties like HOMO-LUMO gaps and charge distribution. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Docking studies (e.g., AutoDock) predict binding affinities to biological targets, such as enzymes or DNA, by analyzing steric and electronic complementarity .

Q. What strategies resolve contradictions in spectral data or elemental analysis results for this compound?

- Methodology : Discrepancies between experimental and theoretical values (e.g., in HRMS or CHNS data) require:

- Replication : Repeat synthesis to rule out experimental error.

- High-Resolution Techniques : Use HRMS or 2D NMR (COSY, HSQC) to confirm molecular structure.

- Isotopic Labeling : Trace side reactions (e.g., incomplete methylation) using deuterated reagents .

Q. How is this compound utilized in developing fluorescent probes or bioactive molecules?

- Methodology : Its benzothiazole core serves as a fluorophore in dyes (e.g., cyanine derivatives for bioimaging). Functionalization at the 2-methyl or 5-methoxy positions enhances photostability or target specificity. For example, styryl derivatives exhibit solvatochromic shifts, enabling microenvironment sensing in cells . In drug discovery, it acts as a kinase inhibitor scaffold; SAR studies optimize substituents for potency and selectivity .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodology : Industrial-scale production faces issues like exothermicity and byproduct formation. Solutions include:

- Flow Chemistry : Continuous reactors improve heat/mass transfer.

- Catalytic Systems : Use immobilized catalysts (e.g., Pd/C) for recyclability.

- Process Analytical Technology (PAT) : In-line IR/NIR monitors reaction progress .

Properties

IUPAC Name |

5-methoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQMNBWVOKYKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062723 | |

| Record name | Benzothiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-69-7 | |

| Record name | 5-Methoxy-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XTQ4YUR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.